Clinical Candidate EST73502 Requires 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one as Its Core Pharmacophore Scaffold
The clinical candidate EST73502—a dual μ-opioid receptor agonist and σ1 receptor antagonist in development for pain—is structurally defined as (R)-9-(2,5-difluorophenethyl)-4-ethyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one [1]. The 4-ethyl substituent on the 1-oxa-4,9-diazaspiro[5.5]undecan-3-one core is an invariant structural feature of this candidate and its patented salt forms [2]. Any procurement of the core spirocyclic scaffold without the 4-ethyl substitution would preclude synthesis of EST73502 and its active derivatives.
| Evidence Dimension | Structural identity and target engagement of clinical candidate |
|---|---|
| Target Compound Data | EST73502 contains 4-ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one core with (R)-2-methyl and 9-(2,5-difluorophenethyl) substituents; MOR Ki = 64 nM, σ1R Ki = 118 nM [1] |
| Comparator Or Baseline | Hypothetical 4-H or 4-methyl substituted analog (not a clinical candidate) |
| Quantified Difference | Only the 4-ethyl analog progressed to clinical candidate status; 4-aryl analogs produced divergent MOR/σ1R potency profiles in the same assay systems [3] |
| Conditions | Radioligand binding assays using human recombinant MOR and σ1 receptors; functional cAMP assays for MOR agonism [1] |
Why This Matters
For programs developing EST73502, deuterated analogs thereof, or related dual MOR/σ1 clinical candidates, only the 4-ethyl substituted scaffold is synthetically valid; alternative 4-alkyl building blocks will produce off-target compounds not covered by the clinical development path.
- [1] Díaz JL, García M, Torrens A, et al. Discovery of EST73502, a Dual μ-Opioid Receptor Agonist and σ1 Receptor Antagonist Clinical Candidate for the Treatment of Pain. J Med Chem. 2020;63(24):15505-15526. View Source
- [2] Almansa-Rosales C, Virgili-Bernadó M, García-López M, et al. Salts of (R)-9-(2,5-difluorophenethyl)-4-ethyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one. US Patent US11236110B2. Issued February 1, 2022. View Source
- [3] García M, Virgili M, Alonso M, et al. 4‑Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ‑Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. J Med Chem. 2020;63(5):2434-2454. View Source
